N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes a thiazole ring, an aniline group, and an azepane sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the aniline and azepane sulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and aryl sulfonium salts. Reaction conditions typically involve ambient temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation can yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in various chemical applications.
Uniqueness
N-[(2Z)-4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-1,3-thiazol-2(3H)-ylidene]aniline is unique due to its combination of a thiazole ring, aniline group, and azepane sulfonyl moiety, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H31N3O2S2 |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
4-[3-(azepan-1-ylsulfonyl)phenyl]-3-butyl-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H31N3O2S2/c1-2-3-18-28-24(20-31-25(28)26-22-13-7-6-8-14-22)21-12-11-15-23(19-21)32(29,30)27-16-9-4-5-10-17-27/h6-8,11-15,19-20H,2-5,9-10,16-18H2,1H3 |
InChI Key |
SXHNCTMBZAERJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4 |
Origin of Product |
United States |
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